Boc-Thr(tBu)-OH
Overview
Description
Boc-Thr(tBu)-OH, also known as tert-butyloxycarbonyl-L-threonine tert-butyl ester, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected form of threonine. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the tert-butyl ester protects the hydroxyl group of threonine. This compound is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by preventing unwanted side reactions.
Mechanism of Action
Target of Action
The primary target of Boc-Thr(tBu)-OH is the peptide chain in peptide synthesis . It acts as a protecting group for the amino acid threonine during the synthesis process .
Mode of Action
this compound interacts with its target by attaching to the amino acid threonine, protecting it from reacting with other compounds during the synthesis process . This protection allows for the controlled assembly of the peptide chain .
Biochemical Pathways
The use of this compound affects the pathway of peptide synthesis. It allows for the stepwise construction of the peptide chain, with each amino acid being added in a controlled manner . The protecting group is then removed in a deprotection step, allowing the peptide chain to be completed .
Pharmacokinetics
As a chemical used in peptide synthesis, this compound does not have traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Instead, its impact on bioavailability is related to its role in peptide synthesis. By protecting the amino acid threonine, it ensures that the peptide chain is assembled correctly, which is crucial for the bioactivity of the final peptide product .
Result of Action
The molecular effect of this compound’s action is the successful synthesis of a peptide with the correct sequence of amino acids . On a cellular level, the peptides synthesized using this compound can have various effects depending on their specific sequences and the cells they interact with .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other chemicals can affect its efficacy and stability . For example, the removal of the protecting group requires the use of specific reagents and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(tBu)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The hydroxyl group is then protected by reacting the intermediate with tert-butyl chloride in the presence of a strong acid like hydrochloric acid. The overall reaction conditions are mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-Thr(tBu)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, while the tert-butyl ester can be cleaved using acids like hydrochloric acid.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, hydrochloric acid for tert-butyl ester cleavage.
Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide for peptide bond formation.
Major Products Formed
Deprotection: L-threonine.
Coupling: Peptides with threonine residues.
Scientific Research Applications
Boc-Thr(tBu)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides and proteins, where it serves as a protected form of threonine. This compound is also used in the development of peptide-based drugs and therapeutic agents. In addition, it is employed in the study of protein-protein interactions, enzyme mechanisms, and the design of biomaterials.
Comparison with Similar Compounds
Similar Compounds
Boc-Ser(tBu)-OH: tert-butyloxycarbonyl-L-serine tert-butyl ester.
Boc-Tyr(tBu)-OH: tert-butyloxycarbonyl-L-tyrosine tert-butyl ester.
Boc-Cys(tBu)-OH: tert-butyloxycarbonyl-L-cysteine tert-butyl ester.
Uniqueness
Boc-Thr(tBu)-OH is unique due to the presence of both the Boc and tert-butyl ester protecting groups, which provide dual protection for the amino and hydroxyl groups of threonine. This dual protection is particularly advantageous in the synthesis of complex peptides and proteins, where selective deprotection is required to achieve the desired sequence and structure.
Properties
IUPAC Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRXXARJBFBMCE-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426760 | |
Record name | Boc-Thr(tBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-40-2 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13734-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-Thr(tBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3R)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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